5-chloro-6-(oxan-4-yloxy)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide
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Overview
Description
5-chloro-6-(oxan-4-yloxy)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide: is a synthetic organic compound that belongs to the class of pyridine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(oxan-4-yloxy)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the oxan-4-yloxy group: This step might involve etherification reactions.
Formation of the carboxamide group: Amide bond formation using coupling reagents like EDCI or DCC.
Attachment of the phenylbutan-2-yl group: This can be achieved through alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the phenylbutan-2-yl group.
Reduction: Reduction reactions could be used to modify the pyridine ring or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions could be used to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride for nucleophilic substitution or sulfuric acid for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Biology : It might be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Medicine Industry : Uses in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-6-(methoxy)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide
- 5-chloro-6-(ethoxy)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide
- 5-chloro-6-(propoxy)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide
Uniqueness
The presence of the oxan-4-yloxy group might confer unique properties, such as increased solubility or specific binding interactions, compared to similar compounds with different substituents.
Properties
IUPAC Name |
5-chloro-6-(oxan-4-yloxy)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-15(7-8-16-5-3-2-4-6-16)24-20(25)17-13-19(22)21(23-14-17)27-18-9-11-26-12-10-18/h2-6,13-15,18H,7-12H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYDJWFIHCJJNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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